molecular formula C11H19NO3 B1382579 tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate CAS No. 1803596-57-7

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate

Cat. No.: B1382579
CAS No.: 1803596-57-7
M. Wt: 213.27 g/mol
InChI Key: IJLNNGPCNJWBMU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions, allowing for selective transformations of other functional groups . The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine .

Comparison with Similar Compounds

  • tert-butyl N-(4-formylbenzyl)carbamate
  • tert-butyl N-(1-formylcyclopropyl)carbamate

Comparison: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is unique due to its specific structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .

Biological Activity

The compound tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is a member of the carbamate class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula: C11_{11}H17_{17}N1_{1}O3_{3}
  • Molecular Weight: 213.26 g/mol

This compound features a tert-butyl group and a cyclobutyl moiety, which contribute to its unique reactivity and biological activity.

Carbamates generally act by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synaptic junctions. This mechanism is critical for their activity as neuroactive agents. The specific structure of this compound may enhance its binding affinity to AChE compared to simpler carbamates, potentially increasing its efficacy in therapeutic applications .

Anti-inflammatory Activity

Recent studies have indicated that carbamate derivatives exhibit significant anti-inflammatory properties. For instance, the synthesis of various substituted benzamido phenylcarbamates, including those related to this compound, demonstrated promising anti-inflammatory effects in vivo. The percentage of inhibition ranged from 39% to over 54% when tested against carrageenan-induced edema in rats .

CompoundPercentage Inhibition (%)
4a54.239
4i50.000
IndomethacinStandard Control

Antimicrobial Activity

The antibacterial potential of carbamates has been explored extensively due to the rising resistance against conventional antibiotics. Research has shown that certain derivatives exhibit activity against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). While specific data on this compound is limited, similar compounds have demonstrated effective bactericidal properties .

Case Study 1: Anti-inflammatory Effects

A study conducted on various carbamate derivatives revealed that those with structural similarities to this compound exhibited significant inhibition of COX-2 enzyme activity. In silico docking studies confirmed strong binding interactions, suggesting that modifications in the carbamate structure can enhance anti-inflammatory efficacy .

Case Study 2: Antimicrobial Screening

In a screening of arylurea derivatives, compounds analogous to this compound were evaluated for their antibacterial properties against a panel of clinically relevant pathogens. Results indicated potent activity against resistant strains at low concentrations, highlighting the potential for developing new therapeutic agents based on this scaffold .

Properties

IUPAC Name

tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLNNGPCNJWBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201152058
Record name Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803596-57-7
Record name Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803596-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201152058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
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tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
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